![molecular formula C10H11FO2S B117272 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone CAS No. 146335-13-9](/img/structure/B117272.png)
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone, also known as FMME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMME is a yellowish powder that is commonly used in the synthesis of other chemical compounds. In
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been studied for its potential use as a starting material for the development of new drugs. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has also been used in material science as a building block for the synthesis of polymer materials. In organic synthesis, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used as a reagent for the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone acts as an acylating agent, which can react with various nucleophiles, such as amines and alcohols. This reaction can lead to the formation of new chemical compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone are not well studied. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can cause irritation to the skin and eyes if it comes into contact with them. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is also toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable and easy to handle compound. It is also readily available and affordable. However, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has some limitations. It is toxic and can cause harm if not handled properly. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. One potential direction is the development of new drugs based on 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a starting material for the synthesis of new chemical compounds that may have therapeutic potential. Another potential direction is the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone in material science. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a building block for the synthesis of new polymer materials with unique properties. Finally, the study of the mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can lead to a better understanding of its potential uses in various fields.
Conclusion:
In conclusion, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through the Friedel-Crafts acylation reaction and has been used in medicinal chemistry, material science, and organic synthesis. The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood, and its biochemical and physiological effects are not well studied. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through a process known as the Friedel-Crafts acylation reaction. This process involves the reaction of 4-(methoxymethylthio)acetophenone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction produces 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone as the final product.
Eigenschaften
CAS-Nummer |
146335-13-9 |
---|---|
Produktname |
2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone |
Molekularformel |
C10H11FO2S |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-fluoro-1-[4-(methoxymethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2S/c1-13-7-14-9-4-2-8(3-5-9)10(12)6-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DLVVMIWBCQMFHZ-UHFFFAOYSA-N |
SMILES |
COCSC1=CC=C(C=C1)C(=O)CF |
Kanonische SMILES |
COCSC1=CC=C(C=C1)C(=O)CF |
Synonyme |
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.